molecular formula C8H3BrCl2N2 B3032411 6-Bromo-2,5-dichloroquinazoline CAS No. 1644663-98-8

6-Bromo-2,5-dichloroquinazoline

Cat. No.: B3032411
CAS No.: 1644663-98-8
M. Wt: 277.93
InChI Key: WPKJKJUGPOBQMU-UHFFFAOYSA-N
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Description

6-Bromo-2,5-dichloroquinazoline is a chemical compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. The compound is characterized by its molecular formula C8H3BrCl2N2 and a molecular weight of 277.93 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,5-dichloroquinazoline typically involves the reaction of 2,5-dichloroaniline with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,5-dichloroquinazoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

    Reduction: Sodium borohydride in ethanol at room temperature.

Major Products:

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of partially or fully reduced quinazoline derivatives.

Scientific Research Applications

6-Bromo-2,5-dichloroquinazoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs

Mechanism of Action

The mechanism of action of 6-Bromo-2,5-dichloroquinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

  • 6-Bromo-2,4-dichloroquinazoline
  • 6-Bromoquinazoline derivatives

Comparison: 6-Bromo-2,5-dichloroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 6-Bromo-2,4-dichloroquinazoline, the 2,5-dichloro substitution pattern may result in different reactivity and biological activity .

Properties

IUPAC Name

6-bromo-2,5-dichloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKJKJUGPOBQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303431
Record name 6-Bromo-2,5-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644663-98-8
Record name 6-Bromo-2,5-dichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1644663-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,5-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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